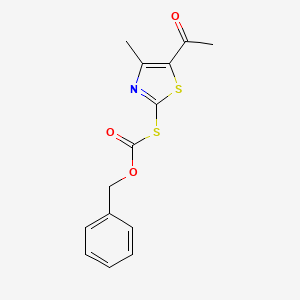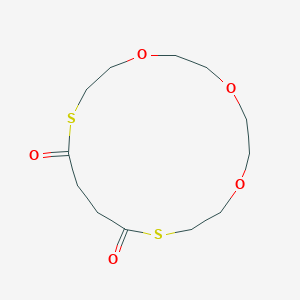
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione is a chemical compound with the molecular formula C12H20O5S2 It is known for its unique structure, which includes three oxygen atoms and two sulfur atoms within a 17-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione typically involves the formation of the 17-membered ring through a series of organic reactions. One common method includes the reaction of diethylene glycol with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which 1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound can coordinate with metal ions, facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with a similar ring structure but containing nitrogen atoms instead of sulfur.
4,7,10-Trioxa-1,13-tridecanediamine: A compound with a similar oxygen-containing structure but different functional groups.
Uniqueness
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione is unique due to the presence of both oxygen and sulfur atoms within its ring structure. This combination imparts distinct chemical properties, such as the ability to form stable complexes with a wide range of metal ions, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
62786-68-9 |
|---|---|
Molekularformel |
C12H20O5S2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1,4,7-trioxa-10,15-dithiacycloheptadecane-11,14-dione |
InChI |
InChI=1S/C12H20O5S2/c13-11-1-2-12(14)19-10-8-17-6-4-15-3-5-16-7-9-18-11/h1-10H2 |
InChI-Schlüssel |
HUGDNWLRWHNMCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)SCCOCCOCCOCCSC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



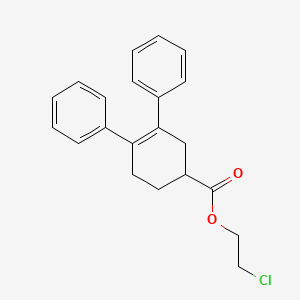

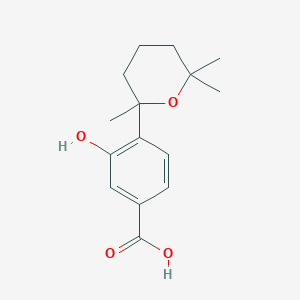

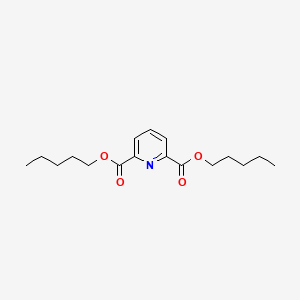
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
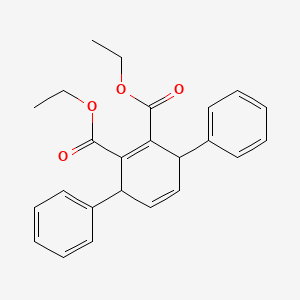
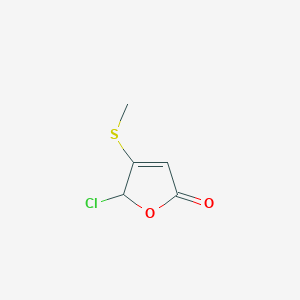
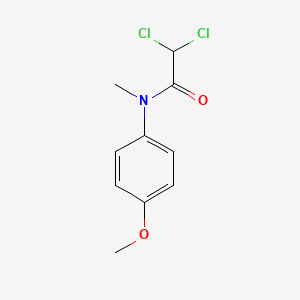


![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
